4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine, also known as CDP 840 hydrochloride, is a chemical compound classified as a potent and selective inhibitor of phosphodiesterase 4. This compound has been studied for its potential therapeutic applications, particularly in the treatment of asthma and other inflammatory conditions. It acts by inhibiting the cleavage of phosphodiester bonds in secondary messenger molecules, thereby modulating cellular signaling pathways.
The compound is identified by the CAS number 162542-90-7 and is documented in various chemical databases, including PubChem and ChemIDplus. Its molecular formula is C25H27NO2, indicating a complex structure with multiple functional groups that contribute to its biological activity.
4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine falls under the category of pharmaceutical compounds, specifically designed to interact with enzymatic pathways involved in inflammation and other physiological processes.
The synthesis of 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine involves several key steps that include the formation of its core structure and the introduction of various functional groups.
The molecular structure of 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine can be described as follows:
This structure features a pyridine ring substituted with a phenethyl group that contains additional aromatic and aliphatic components, which are crucial for its biological activity.
The chemical reactivity of 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine is primarily governed by its functional groups.
The mechanism of action for 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine involves its role as a phosphodiesterase 4 inhibitor:
The primary applications of 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine are in scientific research and pharmacology:
4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine (developmental code CDP-840) is a selective phosphodiesterase-4 (PDE4) inhibitor characterized by its unique binding interactions with PDE4 isoforms. PDE4 enzymes comprise four subtypes (PDE4A, PDE4B, PDE4C, PDE4D) that share a conserved catalytic domain but exhibit functional diversity due to alternative splicing and regulatory elements like upstream conserved regions (UCR1 and UCR2) [4] [8]. CDP-840 interacts with the catalytic pocket of PDE4 through:
Unlike pan-PDE4 inhibitors (e.g., roflumilast), CDP-840 shows subtype-specific interactions. Structural analyses indicate weaker binding to PDE4D due to steric hindrance from Val572 (equivalent to Met572 in PDE4B), reducing its inhibition of PDE4D by ~3-fold compared to PDE4B [4] [8]. This contrasts with rolipram, which exhibits non-selective high-affinity binding across subtypes [2].
PDE4 enzymes exist in two conformational states: High-Affinity Rolipram Binding State (HARBS) and Low-Affinity Rolipram Binding State (LARBS). HARBS is predominantly expressed in the central nervous system (CNS), while LARBS is distributed in both CNS and peripheral tissues [2] [3]. CDP-840 exhibits differential binding to these conformers:
This conformer selectivity has functional implications for cAMP modulation:
CDP-840 modulates cAMP-dependent signaling cascades in a cell-type-specific manner:
Neural Cells
Immune Cells
CDP-840’s therapeutic potential emerges from this dual-pathway modulation:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7